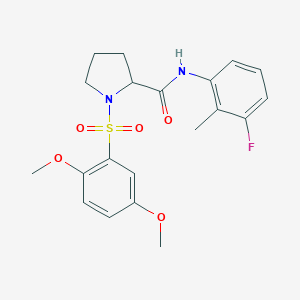
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound with the molecular formula C20H23FN2O5S and a molecular weight of 422.5 g/mol. This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring and a prolinamide moiety substituted with a fluoro-methylphenyl group.
准备方法
The synthesis of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 2,5-dimethoxybenzenesulfonyl chloride, is prepared by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with N-(3-fluoro-2-methylphenyl)prolinamide in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The fluoro-methylphenyl group may enhance binding affinity to certain receptors or proteins, modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
相似化合物的比较
Similar compounds to 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(3-FLUORO-2-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE include:
- 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide
- 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)prolinamide
These compounds share structural similarities but differ in the substituents on the phenyl ring or the prolinamide moiety. The unique combination of the dimethoxyphenyl sulfonyl group and the fluoro-methylphenyl prolinamide in this compound contributes to its distinct chemical and biological properties.
属性
分子式 |
C20H23FN2O5S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H23FN2O5S/c1-13-15(21)6-4-7-16(13)22-20(24)17-8-5-11-23(17)29(25,26)19-12-14(27-2)9-10-18(19)28-3/h4,6-7,9-10,12,17H,5,8,11H2,1-3H3,(H,22,24) |
InChI 键 |
RWFNMHCHUDODJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
规范 SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270489.png)
![Ethyl 4-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270490.png)
![ethyl 3-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B270491.png)

